![molecular formula C19H21NO B14207688 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal CAS No. 824421-60-5](/img/structure/B14207688.png)
3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal is an organic compound that features a naphthalene moiety linked to a cyclopentyl group via a methylamino bridge, with a prop-2-enal functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal typically involves multi-step organic reactions. One common approach is the reaction of naphthalene derivatives with cyclopentylamine, followed by the introduction of the prop-2-enal group through an aldehyde functionalization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)propanoic acid.
Reduction: 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)propan-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.
Cyclopentyl derivatives: Compounds with cyclopentyl groups linked to various functional moieties.
Prop-2-enal derivatives: Compounds with the prop-2-enal functional group but different aromatic or aliphatic backbones.
Uniqueness
3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal is unique due to its combination of a naphthalene moiety, a cyclopentyl group, and a prop-2-enal functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
824421-60-5 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-[1-(naphthalen-1-ylmethylamino)cyclopentyl]prop-2-enal |
InChI |
InChI=1S/C19H21NO/c21-14-6-13-19(11-3-4-12-19)20-15-17-9-5-8-16-7-1-2-10-18(16)17/h1-2,5-10,13-14,20H,3-4,11-12,15H2 |
Clave InChI |
CVDHGCHMNVPKCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C=CC=O)NCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)

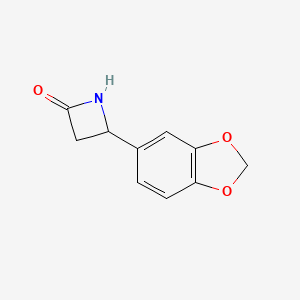
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
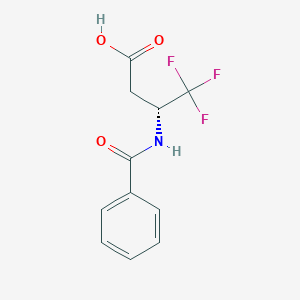
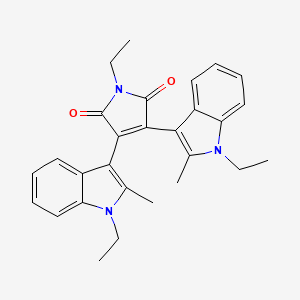
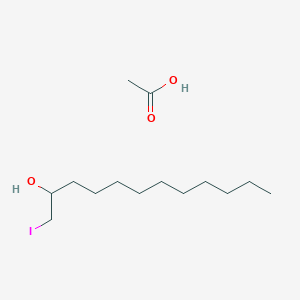
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
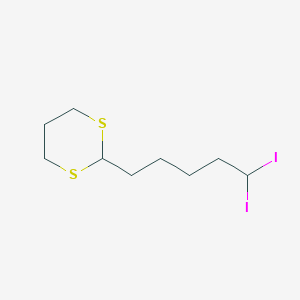
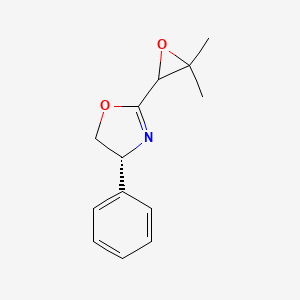
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
